

Spectroscopic Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexanecarbonyl chloride

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **cyclohexanecarbonyl chloride**. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic spectral features of the compound, outlines experimental protocols for data acquisition, and presents the information in a clear, structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectroscopic data provides detailed information about the hydrogen and carbon framework of the **cyclohexanecarbonyl chloride** molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **cyclohexanecarbonyl chloride** was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J) in Hz
H- α	2.735	Multiplet	J(A,E)=11.0 Hz, J(A,B)=3.7 Hz
H- β (axial)	2.091	Multiplet	
H- γ (axial)	1.799	Multiplet	
H- δ (axial/equatorial)	1.66	Multiplet	
H- γ (equatorial)	1.31	Multiplet	
H- β (equatorial)	1.26	Multiplet	

Data sourced from ChemicalBook.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following data represents predicted chemical shifts.

Assignment	Predicted Chemical Shift (ppm)
C=O	175.5
C- α	58.5
C- β	30.0
C- δ	26.0
C- γ	25.5

Note: Experimentally obtained ¹³C NMR data for **cyclohexanecarbonyl chloride** is available on platforms such as SpectraBase but requires a subscription for full access.

Infrared (IR) Spectroscopy Data

The IR spectrum of **cyclohexanecarbonyl chloride** highlights the key functional groups present in the molecule. The spectrum is characterized by a strong carbonyl absorption and various C-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2935	Strong	C-H stretch (cyclohexane ring)
2860	Strong	C-H stretch (cyclohexane ring)
1800	Strong	C=O stretch (acid chloride)
1450	Medium	CH ₂ bend (cyclohexane ring)
955	Medium	C-C stretch
895	Medium	C-Cl stretch

Note: The IR data is interpreted from the gas-phase spectrum available on the NIST WebBook. [\[3\]](#)[\[4\]](#)

Experimental Protocols

The following sections detail the standardized methodologies for acquiring NMR and IR spectra for a liquid sample such as **cyclohexanecarbonyl chloride**.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of **cyclohexanecarbonyl chloride** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- An internal standard, such as tetramethylsilane (TMS), is added to the solution for chemical shift referencing.
- The solution is then transferred into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- The acquired Free Induction Decay (FID) is then Fourier transformed to generate the NMR spectrum.

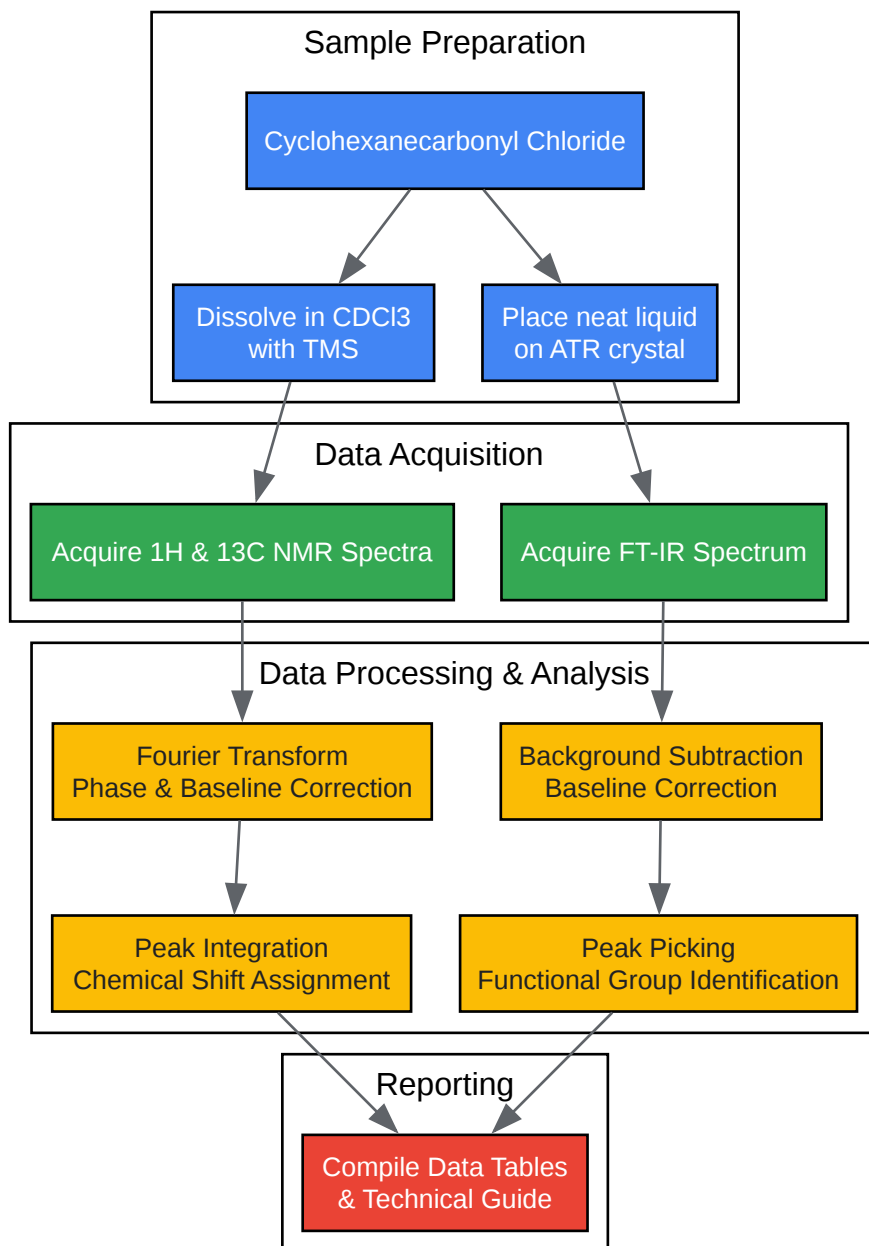
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation and Data Acquisition:

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **cyclohexanecarbonyl chloride** is placed directly onto the surface of the ATR crystal.
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
- The infrared spectrum is recorded by co-adding a number of scans (typically 16 or 32) at a resolution of 4 cm^{-1} .
- After the measurement, the sample is carefully removed, and the ATR crystal is cleaned thoroughly.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like **cyclohexanecarbonyl chloride**.



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Workflow for Spectroscopic Data Acquisition and Analysis.

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References

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